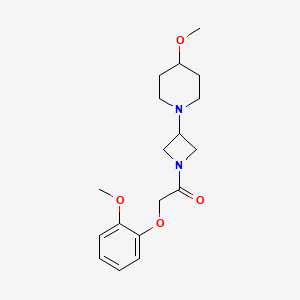

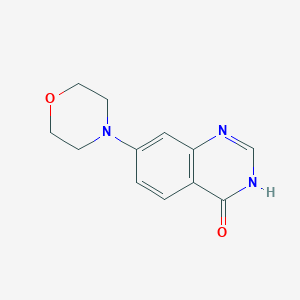

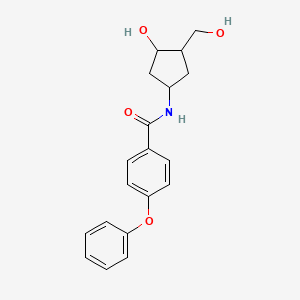

2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone" is a structurally complex molecule that appears to be related to the azetidin-2-one class of compounds. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their role as key intermediates in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of azetidin-2-ones can be complex, involving multiple steps and requiring careful control of reaction conditions to obtain the desired isomers and to maintain the integrity of the β-lactam ring. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been reported to yield potent antiproliferative compounds, with specific isomers displaying significant activity against breast cancer cells . Similarly, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones has been achieved, and the structure of these compounds has been elucidated using X-ray diffraction . These examples demonstrate the synthetic routes that could be related to the synthesis of the compound , although the specific synthesis details for "2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone" are not provided.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings and the configuration of substituents can significantly impact the antiproliferative activity of these compounds . The solid-state structure of related compounds has been compared with structures found from NMR studies in solution, indicating the importance of conformational analysis in understanding the activity of these molecules .

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical transformations that can lead to a wide range of products. For example, the transformation of methyl α-[(2R,3R)-1-(2-hydroxy-2-methylpropionyl)-4-oxo-3-phenoxyacetamidoazetidin-2-ylthio]acetate has been studied, revealing multiple reaction pathways and products depending on the reagents used . These reactions often involve cleavage of the β-lactam bond or rearrangements leading to different structural motifs, which could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. The presence of methoxy and phenoxy groups can affect the solubility, stability, and reactivity of these compounds. For instance, the introduction of a methoxy group on the phenyl ring of azetidin-2-ones has been shown to impact the antimicrobial activity of these compounds . Additionally, the electronic properties of the substituents can influence the binding interactions with biological targets, as seen in the interaction of certain azetidin-2-ones with the colchicine-binding site on β-tubulin .

科学的研究の応用

Tubulin-Targeting Antitumor Agents

Research on azetidin-2-ones, a class closely related to the query compound, has demonstrated significant potential in cancer treatment. For instance, a study by Greene et al. (2016) explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds. These compounds were found to inhibit tubulin polymerization, disrupt microtubular structures in breast cancer cells, and induce G2/M arrest and apoptosis, highlighting their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Precursors of Pincer Ligands

In the field of inorganic chemistry, azetidinones have been used as precursors for developing pincer ligands, which are crucial in catalysis. Casarrubios et al. (2015) demonstrated the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, contributing to advancements in catalysis and material science (Casarrubios et al., 2015).

Antimicrobial and Antimalarial Activities

Azetidinones have also shown promise in antimicrobial and antimalarial applications. Alborz et al. (2018) synthesized benzothiazole-substituted β-lactam hybrids, demonstrating moderate antimicrobial activities and increased antimalarial potency with certain substitutions (Alborz et al., 2018).

Lead(II) Extraction

Compounds with methoxyphenyl structures have been explored for their ability to selectively extract lead(II) ions, showcasing their potential in environmental remediation. Hayashita et al. (1999) synthesized acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including methoxyphenyl derivatives, for selective Pb(II) extraction (Hayashita et al., 1999).

特性

IUPAC Name |

2-(2-methoxyphenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-22-15-7-9-19(10-8-15)14-11-20(12-14)18(21)13-24-17-6-4-3-5-16(17)23-2/h3-6,14-15H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMZKKIPLARJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

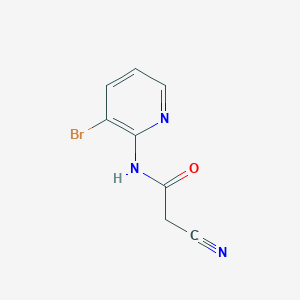

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

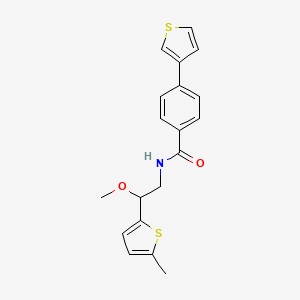

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)

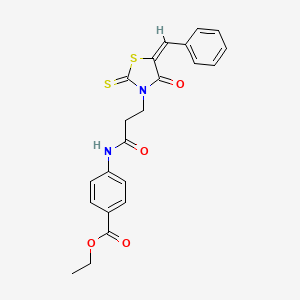

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)